5-Fluoro-2-hidroxibenzoato de metilo

Descripción general

Descripción

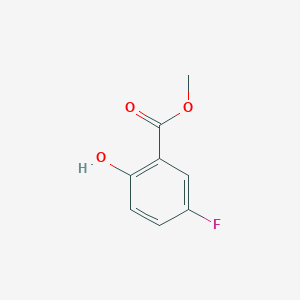

Methyl 5-fluoro-2-hydroxybenzoate is a chemical compound that has been the subject of various research studies due to its potential applications in medical and chemical fields. The compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzene ring, which is further esterified with a methyl group.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a procedure for synthesizing a compound with a similar structure, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was developed using O-methylation and a subsequent Schiff reaction . Another study described an efficient large-scale synthesis of a compound with a similar fluoro and hydroxy substitution pattern on the benzene ring, which involved a six-step process starting with commercially available compounds . Additionally, an optimal synthesis route for Methyl 2-amino-5-fluorobenzoate was presented, which involved nitrification, esterification, and hydronation of 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . In another study, the title compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, was synthesized, and its planar molecular structure was described, with a dihedral angle between the phenyl ring and the ester group .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been investigated. For instance, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis, followed by acylation . Another study synthesized a compound via a coupling reaction using dicyclohexyl carbodiimide, which was fast and yielded quantitative results .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures to Methyl 5-fluoro-2-hydroxybenzoate have been studied. An energetic study of 5-fluoro-2-methylbenzoxazole and 5-fluoro-2-methylbenzothiazole provided insights into their enthalpies of formation in both condensed and gaseous states . Additionally, computational calculations were used to estimate gas-phase basicities and proton affinities . The experimental and computational thermochemical properties of these compounds were also investigated, providing valuable data for understanding their stability and reactivity .

Aplicaciones Científicas De Investigación

Investigación del Cáncer

5-Fluoro-2-hidroxibenzoato de metilo: se ha utilizado en la síntesis de una clase de inhibidores macrocíclicos de ALK . Estos inhibidores son importantes en el tratamiento del cáncer ya que se dirigen a la quinasa del linfoma anaplásico (ALK), que participa en el desarrollo de varios cánceres. Al inhibir ALK, estos compuestos pueden prevenir la proliferación de células cancerosas, ofreciendo una estrategia terapéutica potencial para combatir las malignidades.

Tratamiento del Linfoma no Hodgkin

Este compuesto también ha encontrado aplicación en la síntesis de heterociclos bicíclicos puenteados, que actúan como inhibidores de BTK . La tirosina quinasa de Bruton (BTK) es otra enzima crucial en la vía de señalización del receptor de células B. Inhibir BTK puede llevar a la muerte de células B malignas, proporcionando así una vía de tratamiento para el linfoma no Hodgkin.

Estudios de Inhibición Enzimática

This compound: se puede utilizar para preparar compuestos que inhiben la fosfolipasa A2α citosólica . Esta enzima juega un papel en la producción de ácido araquidónico y la posterior síntesis de eicosanoides, que están involucrados en la inflamación y otros procesos celulares. Los inhibidores de esta enzima podrían ser valiosos para estudiar las enfermedades inflamatorias y desarrollar fármacos antiinflamatorios.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHBWVVOJLVMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382493 | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

391-92-4 | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)